molecular formula C21H22N4O3 B5162708 N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide CAS No. 6063-11-2

N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide

カタログ番号: B5162708
CAS番号: 6063-11-2
分子量: 378.4 g/mol
InChIキー: RAVKTZMJCZOEMO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide, also known as BAY 73-6691, is a selective and potent inhibitor of soluble guanylate cyclase (sGC). It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and renal disorders.

作用機序

N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide 73-6691 works by inhibiting sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is an important signaling molecule that regulates various physiological processes, including blood vessel relaxation, platelet aggregation, and smooth muscle contraction. By inhibiting sGC, this compound 73-6691 increases the levels of cGMP, leading to vasodilation and improved blood flow.
Biochemical and physiological effects:
This compound 73-6691 has been shown to have several biochemical and physiological effects, including improved pulmonary hypertension, reduced vascular resistance, and enhanced cardiac function. It has also been shown to improve renal function and reduce fibrosis in animal models of chronic kidney disease.

実験室実験の利点と制限

The advantages of using N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide 73-6691 in lab experiments include its potent and selective inhibition of sGC, its ability to increase cGMP levels, and its extensive characterization in animal models. However, the limitations of using this compound 73-6691 in lab experiments include its potential toxicity, limited solubility, and high cost.

将来の方向性

There are several future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide 73-6691, including its potential use in the treatment of other diseases, such as cancer and neurological disorders. Further studies are needed to determine the optimal dosing and administration of this compound 73-6691 in humans, as well as its long-term safety and efficacy. Additionally, the development of new sGC inhibitors with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more effective treatments for various diseases.

合成法

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide 73-6691 involves several steps, including the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride, followed by the reaction of 4-methoxybenzoyl chloride with 2-aminobenzamide to produce 2-[(4-methoxybenzoyl)amino]benzamide. The final step involves the reaction of 2-[(4-methoxybenzoyl)amino]benzamide with 1H-imidazole-1-propanol to form this compound.

科学的研究の応用

N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and renal disorders. It has been shown to improve pulmonary hypertension, reduce vascular resistance, and enhance cardiac function in animal models. This compound 73-6691 has also been studied for its potential use in the treatment of chronic kidney disease, where it has been shown to improve renal function and reduce fibrosis.

特性

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-[(4-methoxybenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-28-17-9-7-16(8-10-17)20(26)24-19-6-3-2-5-18(19)21(27)23-11-4-13-25-14-12-22-15-25/h2-3,5-10,12,14-15H,4,11,13H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVKTZMJCZOEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387204
Record name N-[3-(1H-Imidazol-1-yl)propyl]-2-(4-methoxybenzamido)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6063-11-2
Record name N-[3-(1H-Imidazol-1-yl)propyl]-2-(4-methoxybenzamido)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。